Benzyl 4-hydroxy-3-methylazocane-1-carboxylate
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Overview
Description
Benzyl 4-hydroxy-3-methylazocane-1-carboxylate is a chemical compound that belongs to the class of azocanes, which are nitrogen-containing heterocyclic compounds This compound is characterized by its unique structure, which includes a benzyl group attached to a 4-hydroxy-3-methylazocane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-hydroxy-3-methylazocane-1-carboxylate typically involves the following steps:
Formation of the Azocane Ring: The azocane ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino alcohols and carboxylic acids.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the azocane ring.
Hydroxylation and Carboxylation: The hydroxyl and carboxylate groups are introduced through oxidation and esterification reactions, respectively.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions such as temperature, pressure, and catalysts.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of different substituted azocane derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Benzyl halides and other electrophiles are used in substitution reactions under basic or acidic conditions.
Major Products:
Oxidation Products: Formation of ketones or aldehydes.
Reduction Products: Formation of alcohols or amines.
Substitution Products: Formation of various substituted azocane derivatives.
Scientific Research Applications
Benzyl 4-hydroxy-3-methylazocane-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzyl 4-hydroxy-3-methylazocane-1-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Benzyl 4-hydroxy-1-piperidinecarboxylate: Similar structure but with a piperidine ring instead of an azocane ring.
Methyl 4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate: Contains a benzothiazine ring and exhibits different chemical properties.
Properties
Molecular Formula |
C16H23NO3 |
---|---|
Molecular Weight |
277.36 g/mol |
IUPAC Name |
benzyl 4-hydroxy-3-methylazocane-1-carboxylate |
InChI |
InChI=1S/C16H23NO3/c1-13-11-17(10-6-5-9-15(13)18)16(19)20-12-14-7-3-2-4-8-14/h2-4,7-8,13,15,18H,5-6,9-12H2,1H3 |
InChI Key |
VUPCJPRUMGRMHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCCCC1O)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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